Pentanoic-d9 acid

説明

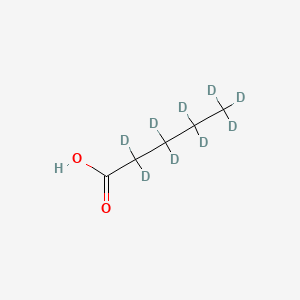

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672929 | |

| Record name | (~2~H_9_)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115871-50-6 | |

| Record name | Pentanoic-d9 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_9_)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115871-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentanoic-d9 Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and common applications of pentanoic-d9 acid. A deuterated analog of valeric acid, this compound serves as a crucial tool in metabolic research and analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant metabolic and analytical workflows.

Core Chemical Properties and Structure

This compound, also known as valeric-d9 acid, is a saturated fatty acid where nine hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of its non-labeled counterpart, pentanoic acid, in various biological and chemical matrices.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated form.

| Property | This compound | Pentanoic Acid (for comparison) |

| Molecular Formula | C₅HD₉O₂ | C₅H₁₀O₂ |

| Molecular Weight | 111.19 g/mol [2] | 102.13 g/mol [3] |

| CAS Number | 115871-50-6[4] | 109-52-4[3] |

| Appearance | Colorless liquid[1] | Colorless liquid with an unpleasant odor[5] |

| Boiling Point | ~185 °C (lit.)[6] | 186 °C[7] |

| Melting Point | -18 to -20 °C (lit.)[6] | -34 °C[5] |

| Density | ~0.94 g/cm³[5] | 0.94 g/cm³[5] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and Ethanol.[1] Limited solubility in water.[8] | Miscible with alcohol and ether. Slightly soluble in water (2.4 g/100 mL).[5] |

| Isotopic Purity | Typically ≥98%[4] | Not Applicable |

Structural Information

The structural details of this compound are essential for its identification and application in analytical methods.

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid[9] |

| Synonyms | Valeric-d9 acid, C5:0-d9, FA 5:0-d9[1] |

| SMILES | O=C(O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H][1] |

| InChI | InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2[9] |

| InChIKey | NQPDZGIKBAWPEJ-YNSOAAEFSA-N[1] |

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative mass spectrometry. Below are detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of Pentanoic Acid in Plasma using GC-MS with this compound as an Internal Standard

This protocol outlines the extraction, derivatization, and analysis of pentanoic acid from a plasma sample.

1. Sample Preparation and Lipid Extraction (Folch Method): [1]

- To 100 µL of plasma in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

- Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

- Vortex the mixture vigorously for 1 minute.

- Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

- Centrifuge at 2000 x g for 10 minutes to separate the phases.

- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

- Dry the organic extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): [1]

- To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.

- Cap the tube tightly and heat at 60°C for 1 hour to convert the fatty acids to their methyl esters.

- Cool the reaction mixture to room temperature.

- Add 1 mL of water and 1 mL of hexane.

- Vortex thoroughly to extract the FAMEs into the hexane layer.

- Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial.

3. GC-MS Analysis:

- Inject 1 µL of the hexane extract into the GC-MS system.

- GC Conditions (Example):

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

- Injector Temperature: 250°C

- Oven Program: Start at 70°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Acquisition Mode: Selected Ion Monitoring (SIM)

- Ions to Monitor: Monitor characteristic ions for pentanoic acid methyl ester and this compound methyl ester.

Protocol 2: Quantification of Pentanoic Acid in Cell Culture using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for analyzing underivatized fatty acids, which simplifies sample preparation.[1]

1. Sample Preparation and Metabolite Extraction:

- Grow cells to the desired confluency in a 6-well plate.

- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Add a known amount of this compound solution.

- Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[10]

2. LC-MS/MS Analysis:

- Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

- LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

- Flow Rate: 0.3 mL/min

- MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions: Set specific precursor-to-product ion transitions for both pentanoic acid and this compound.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant metabolic pathway involving pentanoic acid.

Caption: General workflow for fatty acid analysis using GC-MS.

Caption: General workflow for fatty acid analysis using LC-MS/MS.

References

- 1. benchchem.com [benchchem.com]

- 2. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. amsbio.com [amsbio.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Deuterated Pentanoic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on deuterated pentanoic acid, a critical tool in modern research and development. From its various synonyms and chemical properties to its applications as an internal standard in quantitative analysis, this document provides the detailed information necessary for its effective use in the laboratory.

Introduction to Deuterated Pentanoic Acid

Deuterated pentanoic acid is a stable isotope-labeled version of pentanoic acid where one or more hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution, while having a minimal impact on the compound's chemical properties, provides a distinct mass signature that is invaluable for a variety of analytical techniques, particularly mass spectrometry. Its primary application lies in its use as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices.

Synonyms and Chemical Nomenclature

Deuterated pentanoic acid is known by several synonyms, often reflecting the number of deuterium atoms and the common name for pentanoic acid, which is valeric acid. The nomenclature can also specify the position of the deuterium atoms. Below is a summary of common synonyms for various deuterated forms of pentanoic acid.

Table 1: Synonyms for Deuterated Pentanoic Acid

| Deuteration Level | Common Synonyms | IUPAC Name Example |

| d2 | Pentanoic-2,2-d2 Acid, α-Dideuteropentanoic acid | 2,2-dideuteriopentanoic acid |

| d2 | Pentanoic-3,3-d2 Acid, β-Dideuteropentanoic acid | 3,3-dideuteriopentanoic acid |

| d3 | Pentanoic-5,5,5-d3 Acid, δ-Trideuteropentanoic acid | 5,5,5-trideuteriopentanoic acid |

| d9 | Pentanoic Acid-d9, Valeric Acid-d9, C5:0-d9, FA 5:0-d9 | 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid[1] |

Quantitative Data

The physical and chemical properties of deuterated pentanoic acid are crucial for its use as an analytical standard. The following table summarizes key quantitative data for several common deuterated analogs.

Table 2: Quantitative Data for Deuterated Pentanoic Acid Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Pentanoic-2,2-d2 Acid | 64118-37-2 | C₅H₈D₂O₂ | 104.14 | >98% |

| Pentanoic-3,3-d2 Acid | 83741-74-6 | C₅H₈D₂O₂ | 104.14 | 98 atom % D |

| Pentanoic-5,5,5-d3 Acid | 83741-76-8 | C₅H₇D₃O₂ | 105.15 | 98 atom % D |

| Pentanoic Acid-d9 | 115871-50-6 | C₅HD₉O₂ | 111.19 | ≥98% |

Experimental Protocols

Deuterated pentanoic acid is most commonly employed as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) for the analysis of short-chain fatty acids (SCFAs) in biological samples.

Quantification of Pentanoic Acid in Biological Samples using LC-MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of pentanoic acid in a biological matrix (e.g., plasma, fecal water) using Pentanoic Acid-d9 as an internal standard.

4.1.1. Materials and Reagents

-

Pentanoic Acid (analytical standard)

-

Pentanoic Acid-d9 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Derivatizing agent (e.g., 3-nitrophenylhydrazine (3-NPH) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with an appropriate labeling reagent)

-

Biological matrix (e.g., plasma, fecal extract)

4.1.2. Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of pentanoic acid (1 mg/mL) in methanol.

-

Prepare a stock solution of Pentanoic Acid-d9 (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of pentanoic acid at various concentrations.

-

Prepare a working internal standard solution of Pentanoic Acid-d9 at a fixed concentration (e.g., 10 µg/mL).

-

-

Sample Spiking and Extraction:

-

To an aliquot of the biological sample (e.g., 100 µL of plasma), add a known volume of the internal standard working solution (e.g., 10 µL).

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube.

-

-

Derivatization (if necessary for improved chromatographic retention and sensitivity):

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the residue in the derivatization reagent solution.

-

Incubate the mixture according to the derivatization protocol (e.g., 60°C for 30 minutes).

-

After incubation, dilute the sample with the initial mobile phase for LC-MS analysis.

-

4.1.3. LC-MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of pentanoic acid from other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the derivatization.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Pentanoic Acid: Optimize the precursor ion ([M-H]⁻ or derivatized [M+H]⁺) and a characteristic product ion.

-

Pentanoic Acid-d9: Optimize the corresponding precursor and product ions, accounting for the mass shift due to deuteration.

-

-

4.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the pentanoic acid standard to the internal standard against the concentration of the standards.

-

Determine the concentration of pentanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathway of Pentanoic Acid

Pentanoic acid, a short-chain fatty acid, is produced by the gut microbiota and is metabolized in the host. The following diagram illustrates a simplified metabolic pathway.

Experimental Workflow for LC-MS Quantification

The following diagram outlines the general workflow for the quantitative analysis of an analyte using a deuterated internal standard.

References

A Comprehensive Technical Guide to the Physical Characteristics of Pentanoic-d9 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of Pentanoic-d9 acid, a deuterated form of pentanoic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details quantitative physical properties, outlines relevant experimental methodologies, and visualizes key metabolic and experimental workflows.

Core Physical and Chemical Properties

This compound, also known as valeric-d9 acid, is a saturated fatty acid where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, pentanoic acid.[1] Its physical properties are similar to pentanoic acid, with slight variations due to the increased mass of deuterium.

| Property | Value | Notes |

| Molecular Formula | C₅HD₉O₂ | - |

| Molecular Weight | 111.19 g/mol | [2] |

| Physical State | Liquid | at 25 °C |

| Appearance | Colorless liquid | [3] |

| Odor | Unpleasant, rancid | [3] |

| Density | 1.022 g/mL | at 25 °C[2] |

| Boiling Point | 185 °C | [2][4] |

| Melting Point | -20 to -18 °C | [2][4] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. While specific quantitative data for the deuterated form in water is limited, its solubility is generally described as limited or moderate.[2] The non-deuterated form, pentanoic acid, has a reported solubility of 4.97 g/100 mL in water.[3] Due to the similar chemical structure, the solubility of this compound in water is expected to be in a comparable range.

This compound exhibits good solubility in various organic solvents, a key characteristic for its use in sample preparation for analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |

| Ethanol | 30 mg/mL[1] |

Experimental Protocols

The determination of the physical characteristics of fatty acids like this compound involves standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Density

The density of liquid fatty acids can be accurately determined using a pycnometer or a hydrometer.[5]

Methodology using a Pycnometer:

-

Calibration: The pycnometer is first calibrated by determining the mass of a known volume of a reference liquid with a precisely known density (e.g., deionized water) at a controlled temperature (e.g., 25 °C).

-

Sample Measurement: The pycnometer is thoroughly cleaned, dried, and weighed. It is then filled with this compound, ensuring no air bubbles are present. The filled pycnometer is brought to the same controlled temperature as the calibration.

-

Mass Determination: The mass of the filled pycnometer is accurately measured.

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer determined during calibration.

Determination of Solubility

The solubility of a fatty acid in a given solvent can be determined through various methods, including simple miscibility tests and turbidimetry.[6][7]

Methodology for Qualitative Solubility (Miscibility Test):

-

Sample Preparation: A known volume of the solvent (e.g., water, ethanol) is placed in a test tube.

-

Addition of Solute: A small, measured amount of this compound is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The formation of a single, clear phase indicates solubility, while the presence of separate layers or a cloudy suspension indicates insolubility or limited solubility.[7] This process can be repeated with increasing amounts of the fatty acid to estimate the saturation point.

Methodology for Quantitative Solubility (Turbidimetry):

-

Standard Solutions: A series of standard solutions with known concentrations of this compound in the solvent of interest are prepared.

-

Turbidity Measurement: The turbidity of each standard solution is measured using a turbidimeter.

-

Calibration Curve: A calibration curve is generated by plotting turbidity as a function of concentration.

-

Sample Analysis: A saturated solution of this compound is prepared and its turbidity is measured.

-

Concentration Determination: The concentration of the saturated solution, which corresponds to the solubility, is determined from the calibration curve.[6]

Visualizing Workflows and Pathways

Understanding the context in which this compound is used is crucial for researchers. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant metabolic pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Valeric-d9 acid D 98atom 115871-50-6 [sigmaaldrich.com]

- 3. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. Pentanoic Acid-d9 | CAS#:115871-50-6 | Chemsrc [chemsrc.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

The Biological Significance of Pentanoic Acid: A Technical Guide for Researchers

Abstract

Pentanoic acid, also known as valeric acid, is a five-carbon short-chain fatty acid (SCFA) that has emerged as a significant bioactive molecule in human physiology and disease. Predominantly produced by the gut microbiota through the fermentation of dietary fiber, pentanoic acid acts as a crucial signaling molecule within the gut-brain axis and exerts systemic effects. Its biological activities are multifaceted, encompassing roles in neuroprotection, immunomodulation, and potential therapeutic applications in a range of disorders. This technical guide provides an in-depth overview of the biological significance of pentanoic acid, with a focus on its quantitative presence in biological systems, its mechanisms of action through signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of SCFAs and their therapeutic potential.

Introduction

Pentanoic acid is a straight-chain saturated fatty acid naturally found in the plant Valeriana officinalis and is also a product of microbial metabolism in the human gut.[1] As a member of the SCFA family, alongside more abundant counterparts like acetate, propionate, and butyrate, pentanoic acid contributes to the intricate communication network between the gut microbiome and the host.[1][2][3] Its moderate lipophilicity allows for efficient absorption and distribution to various tissues, where it can exert its biological effects.[1]

The biological relevance of pentanoic acid stems from its ability to modulate key cellular processes. It is a known inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][4] By inhibiting HDACs, pentanoic acid can influence inflammatory responses and cellular differentiation.[5] Furthermore, it acts as a ligand for G-protein coupled receptors (GPRs), such as GPR41 and GPR43, which are involved in metabolic and immune signaling.[1][6]

Recent research has highlighted the neuroprotective properties of pentanoic acid in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8] It has been shown to mitigate neuroinflammation, reduce oxidative stress, and protect dopaminergic neurons.[7][9] In the realm of immunology, pentanoic acid demonstrates immunomodulatory effects by promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in lymphocytes.[5] These diverse functions underscore the potential of pentanoic acid and its derivatives as novel therapeutic agents. This guide aims to provide a comprehensive technical resource for the scientific community to further explore the biological significance of this intriguing molecule.

Quantitative Data on Pentanoic Acid

The concentration of pentanoic acid in biological systems is a critical determinant of its physiological effects. The following tables summarize available quantitative data from various studies.

Table 1: Concentration of Pentanoic Acid in Human Stool

| Sample Origin | Concentration (ng/g of stool) | Analytical Method | Reference |

| Healthy Volunteers (UK) | 88 - 21,886 | Thermal Desorption GC-MS | [10][11] |

| Healthy Volunteers (South America) | Not explicitly stated, but significantly different from UK samples | Thermal Desorption GC-MS | [11] |

Table 2: Dose-Response of Valeric Acid in a Neuroprotection Study

| Animal Model | Treatment | Dosage | Observed Effects | Reference |

| Rotenone-induced Parkinson's Disease Rat Model | Valeric Acid (intraperitoneal) | 40 mg/kg daily for four weeks | Prevented upregulation of pro-inflammatory cytokines, oxidative stress, and α-synuclein expression; mitigated hyperactivation of microglia and astrocytes; prevented dopaminergic neuron loss. | [7][9] |

Table 3: Inhibitory Concentration (IC50) of Short-Chain Fatty Acids on Histone Deacetylases (HDACs)

| Compound | HDAC Isoform(s) | IC50 (mM) | Assay System | Reference |

| Butyrate | Total HDACs | 0.09 | Nuclear extracts from HT-29 human colon carcinoma cells | [12] |

| Propionate | Total HDACs | Less potent than butyrate | Nuclear extracts from HT-29 human colon carcinoma cells | [12] |

| Pentanoic Acid (Valeric Acid) | Not explicitly detailed in a comparative table in the provided search results. However, it is recognized as an HDAC inhibitor. | Data not available in a comparative table. | [1][4] |

Note: While pentanoic acid is a known HDAC inhibitor, specific IC50 values against different HDAC isoforms were not available in a comparative tabular format in the initial search results. Further targeted research would be required to populate this specific data.

Signaling Pathways and Mechanisms of Action

Pentanoic acid exerts its biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Figure 1: Mechanism of HDAC Inhibition by Pentanoic Acid.

Figure 2: Neuroprotective Effects of Valeric Acid.

Figure 3: Pentanoate-Induced IL-10 Production in Lymphocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pentanoic acid.

Quantification of Pentanoic Acid in Fecal Samples by Gas Chromatography (GC)

This protocol is adapted from methodologies described for the analysis of short-chain fatty acids in fecal samples.[13][14]

Objective: To quantify the concentration of pentanoic acid in fecal samples.

Materials:

-

Fecal samples, stored at -80°C

-

Ethyl acetate (solvent)

-

1 M HCl

-

Pentanoic acid standard

-

Internal standard (e.g., heptanoic acid)

-

Centrifuge tubes (5 ml)

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

GC column suitable for SCFA analysis (e.g., DB-23)

Procedure:

-

Sample Preparation:

-

Thaw frozen fecal samples on ice.

-

Weigh approximately 100 mg of the fecal sample into a 5 ml centrifuge tube.

-

Add 1 ml of 1 M HCl to the tube.

-

Add a known concentration of the internal standard.

-

Add 2 ml of ethyl acetate.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

-

Extraction:

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic layer (ethyl acetate) containing the SCFAs and transfer it to a clean vial.

-

-

GC Analysis:

-

Inject 1 µl of the extracted sample into the GC-FID.

-

Use an appropriate temperature program for the GC oven to separate the SCFAs. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 200-240°C.

-

The FID detector temperature is typically set at 250-300°C.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pentanoic acid.

-

Identify the pentanoic acid peak in the sample chromatogram based on the retention time of the standard.

-

Calculate the concentration of pentanoic acid in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

-

Figure 4: Workflow for GC Analysis of Pentanoic Acid.

Assessment of Neuroinflammation in a Rotenone-Induced Parkinson's Disease Animal Model

This protocol is based on the study by El-Shamarka et al. (2020), investigating the neuroprotective effects of valeric acid.[9]

Objective: To evaluate the effect of pentanoic acid on neuroinflammatory markers in a rat model of Parkinson's disease.

Materials:

-

Male Wistar rats

-

Rotenone

-

Pentanoic acid (Valeric acid)

-

Vehicle (e.g., corn oil)

-

Anesthesia

-

Perfusion solutions (saline and paraformaldehyde)

-

Brain tissue processing reagents (for histology or biochemical assays)

-

Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)

-

ELISA kits for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)

-

Reagents for oxidative stress markers (e.g., malondialdehyde assay)

Procedure:

-

Animal Model Induction:

-

Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a specified period (e.g., 28 days) to induce Parkinson's-like pathology.

-

-

Treatment:

-

Administer pentanoic acid (e.g., 40 mg/kg, intraperitoneally) daily, either prior to or concurrently with rotenone administration.

-

A control group should receive the vehicle only.

-

-

Tissue Collection:

-

At the end of the treatment period, anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde for histological analysis, or collect fresh brain tissue for biochemical assays.

-

-

Immunohistochemistry for Glial Activation:

-

Process the fixed brain tissue for sectioning.

-

Perform immunohistochemical staining on brain sections (substantia nigra and striatum) using antibodies against Iba1 (microglia) and GFAP (astrocytes).

-

Quantify the number and morphology of activated glial cells using microscopy and image analysis software.

-

-

ELISA for Pro-inflammatory Cytokines:

-

Homogenize fresh brain tissue.

-

Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using specific ELISA kits according to the manufacturer's instructions.

-

-

Assessment of Oxidative Stress:

-

Measure markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation), in brain homogenates using commercially available assay kits.

-

In Vitro Stimulation of Lymphocytes for IL-10 Production

This protocol is a general guide for assessing the immunomodulatory effects of pentanoic acid on lymphocytes, based on principles of in vitro cell culture and cytokine analysis.[5]

Objective: To determine if pentanoic acid can induce the production of IL-10 by lymphocytes in vitro.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Pentanoic acid (sodium pentanoate)

-

Cell stimulation reagents (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IL-10)

-

ELISA kit for human IL-10

Procedure:

-

Cell Culture:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Culture the PBMCs in complete RPMI-1640 medium.

-

-

Cell Stimulation and Treatment:

-

Seed the PBMCs in a culture plate.

-

Treat the cells with different concentrations of pentanoic acid.

-

Stimulate the cells with a mitogen like PHA or with anti-CD3/CD28 antibodies to activate T lymphocytes.

-

Include an unstimulated control and a stimulated control without pentanoic acid.

-

-

Intracellular Cytokine Staining for Flow Cytometry:

-

After a suitable incubation period (e.g., 24-48 hours), add a protein transport inhibitor (Brefeldin A or Monensin) for the last 4-6 hours of culture to allow intracellular accumulation of cytokines.

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8).

-

Fix and permeabilize the cells.

-

Stain for intracellular IL-10 using a fluorescently labeled anti-IL-10 antibody.

-

Analyze the cells by flow cytometry to determine the percentage of IL-10-producing cells within different lymphocyte populations.

-

-

ELISA for Secreted IL-10:

-

After the incubation period (without the protein transport inhibitor), collect the cell culture supernatants.

-

Measure the concentration of secreted IL-10 in the supernatants using a human IL-10 ELISA kit according to the manufacturer's instructions.

-

Conclusion and Future Directions

Pentanoic acid is a biologically active SCFA with significant implications for human health and disease. Its ability to modulate fundamental cellular processes, including epigenetic regulation and inflammatory signaling, positions it as a promising candidate for therapeutic development. The neuroprotective effects observed in preclinical models of Parkinson's disease and its immunomodulatory properties highlight its potential in treating a range of complex disorders.

For drug development professionals, the esters of pentanoic acid, known as valerates, are already utilized to enhance the solubility and efficacy of steroid-based pharmaceuticals.[15] This established use provides a foundation for exploring novel derivatives of pentanoic acid with improved pharmacokinetic and pharmacodynamic properties.

Future research should focus on several key areas. A more comprehensive understanding of the concentration of pentanoic acid in different human tissues and its variation in health and disease is needed. Further elucidation of its specific molecular targets and the downstream consequences of its signaling is crucial. Well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for neurodegenerative, inflammatory, and other diseases. The continued investigation of this multifaceted molecule holds great promise for advancing our understanding of the gut-microbiome-host interaction and for the development of novel therapeutic strategies.

References

- 1. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. | Semantic Scholar [semanticscholar.org]

- 2. Production of IL-10 by human natural killer cells stimulated with IL-2 and/or IL-12. | Sigma-Aldrich [merckmillipore.com]

- 3. Production of IL-10 by human natural killer cells stimulated with IL-2 and/or IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Generation of Interleukin 10–producing Regulatory CD4+ T Cells Is Induced by Immunosuppressive Drugs and Inhibited by T Helper Type 1 (Th1)– and Th2-inducing Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.6. Fecal Short Chain Fatty Acids (SCFAs) Measurement [bio-protocol.org]

- 6. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 7. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsartor.org [gsartor.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Pentanoic-d9 Acid for Researchers and Drug Development Professionals

An in-depth overview of the commercial availability, and technical application of Pentanoic-d9 acid as an internal standard in mass spectrometry-based quantification.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the commercial landscape and practical application of this compound. This deuterated analog of pentanoic acid is a critical tool for achieving accurate and reliable quantification of its non-labeled counterpart in various biological matrices through mass spectrometry.

Commercial Availability and Suppliers

This compound, also known as Valeric-d9 acid, is readily available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. These suppliers offer the product in various quantities with high chemical and isotopic purity, ensuring its suitability for sensitive analytical applications. The choice of supplier may depend on factors such as geographical location, required quantity, and specific documentation needs.

Below is a summary of prominent commercial suppliers and their typical product specifications. Please note that pricing and availability are subject to change and it is recommended to contact the suppliers directly for the most current information.

| Supplier | CAS Number | Chemical Purity | Isotopic Purity (atom % D) | Available Quantities |

| Cayman Chemical [1][2][3] | 115871-50-6 | ≥98% | Not specified | 100 mg, 250 mg, 500 mg |

| Sigma-Aldrich (Merck) [4][5] | 115871-50-6 | Not specified | 98 atom % D | Custom packaging available |

| Cambridge Isotope Laboratories, Inc. [6][7] | 115871-50-6 | 98% | 98% | 1 g, 5 g |

| LGC Standards [8] | 115871-50-6 | min 98% | 98 atom % D | 1 g |

| AbMole BioScience [9] | 115871-50-6 | ≥98.0% | Not specified | 1 g |

| Aladdin Scientific Corporation [10] | 115871-50-6 | ≥98% | ≥98 atom% D | Not specified |

| Biosynth [11] | 115871-50-6 | Not specified | Not specified | Not specified |

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅HD₉O₂[1][3] |

| Molecular Weight | ~111.19 g/mol [6][7] |

| Appearance | Liquid[1][3] |

| Synonyms | Valeric-d9 acid, C5:0-d9, FA 5:0-d9[1][3] |

Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of pentanoic acid.[2][3] The principle of using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest. This similarity ensures that the internal standard behaves nearly identically to the analyte during sample preparation, extraction, and ionization, thereby effectively compensating for variations and losses that may occur during the analytical workflow.[12]

The general workflow for utilizing a deuterated internal standard is depicted below:

Experimental Protocols

While specific protocols should be optimized for the matrix and instrumentation used, the following sections provide detailed, representative methodologies for the quantification of pentanoic acid using this compound as an internal standard.

LC-MS/MS Protocol for Pentanoic Acid in Plasma

This protocol is a representative example for the quantification of pentanoic acid in a plasma matrix.

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a working internal standard solution (e.g., 1 µg/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the this compound working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Pentanoic Acid: Monitor the transition from the precursor ion (m/z of deprotonated pentanoic acid) to a characteristic product ion.

-

MRM Transition for this compound: Monitor the transition from the precursor ion (m/z of deprotonated this compound) to a characteristic product ion.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of pentanoic acid and a fixed concentration of this compound.

-

Calculate the peak area ratio of pentanoic acid to this compound for all samples and standards.

-

Determine the concentration of pentanoic acid in the samples by interpolating their peak area ratios from the calibration curve.

-

GC-MS Protocol for Pentanoic Acid in Biological Samples

This protocol outlines a general procedure for GC-MS analysis, which often requires derivatization to increase the volatility of the carboxylic acid.

-

Internal Standard and Sample Preparation:

-

Follow the same procedure as in the LC-MS/MS protocol for preparing the internal standard and spiking the sample.

-

Perform an appropriate extraction (e.g., liquid-liquid extraction with a solvent like ethyl acetate) to isolate the fatty acids.

-

-

Derivatization:

-

Evaporate the extracted sample to dryness.

-

Add a derivatizing agent to convert the carboxylic acid to a more volatile ester. A common agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS esters.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

-

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature, ramp to a high temperature to ensure separation of analytes.

-

Injection Mode: Splitless or split injection.

-

Mass Spectrometry: Operate in electron ionization (EI) mode with selected ion monitoring (SIM).

-

SIM ions for Pentanoic Acid derivative: Select characteristic ions from the mass spectrum of the derivatized pentanoic acid.

-

SIM ions for this compound derivative: Select the corresponding characteristic ions for the deuterated derivative.

-

-

-

Quantification:

-

Follow the same quantification strategy as described for the LC-MS/MS protocol, using the peak areas of the selected ions.

-

Biological Role of Pentanoic Acid and Relevant Signaling Pathways

While this compound itself is used as an analytical tool, its non-deuterated counterpart, pentanoic acid (or valeric acid), is a short-chain fatty acid (SCFA) with recognized biological activity.[1][2] SCFAs are metabolites produced by the gut microbiota and play crucial roles in host physiology.[1] Pentanoic acid has been shown to act as a histone deacetylase (HDAC) inhibitor and can modulate inflammatory pathways.[3][4]

One of the key signaling pathways influenced by pentanoic acid is the NF-κB pathway, a central regulator of inflammation. By inhibiting HDACs, pentanoic acid can lead to the acetylation of proteins, including components of the NF-κB signaling cascade, which can ultimately suppress the expression of pro-inflammatory genes.

Furthermore, pentanoic acid can interact with G-protein coupled receptors, specifically free fatty acid receptors FFAR2 (GPR43) and FFAR3 (GPR41), which are involved in regulating host metabolism and immune responses.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of pentanoic acid in complex biological samples. Its commercial availability from multiple suppliers with high purity standards facilitates its integration into analytical workflows. The provided experimental protocols offer a solid foundation for method development in both LC-MS and GC-MS applications. Understanding the biological context of the non-deuterated analyte, pentanoic acid, and its role in signaling pathways can further enrich the interpretation of quantitative data in life science research and drug development.

References

- 1. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 2. metabolon.com [metabolon.com]

- 3. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptomic analysis of the role of carboxylic acids in metabolite signaling in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Human Metabolome Database: Showing metabocard for Valeric acid (HMDB0000892) [hmdb.ca]

- 10. benchchem.com [benchchem.com]

- 11. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Abundance of Stable Isotopes in Pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of stable isotopes in pentanoic acid, a molecule of significant interest in various scientific and pharmaceutical domains. Understanding the isotopic composition of pentanoic acid is crucial for a range of applications, including metabolic research, drug development, and authentication studies. This document details the theoretical isotopic abundances, methodologies for their determination, and the factors influencing isotopic composition.

Introduction to Stable Isotopes in Organic Molecules

Stable isotopes are atoms of the same element that contain the same number of protons but a different number of neutrons, resulting in different atomic masses. Unlike radioactive isotopes, stable isotopes do not decay over time. The most common stable isotopes in organic molecules are those of carbon (¹²C and ¹³C) and hydrogen (¹H and ²H or Deuterium, D).

The natural abundance of a stable isotope refers to its relative prevalence in nature. These abundances are not perfectly constant and can vary slightly depending on the source of the material and the physical, chemical, and biological processes it has undergone. This phenomenon, known as isotopic fractionation, provides a powerful tool for tracing the origin and history of molecules.

For drug development professionals, understanding the natural isotopic abundance of a drug molecule like pentanoic acid is critical for:

-

Metabolic Studies: Tracing the metabolic fate of the molecule in vivo.

-

Authenticity and Origin Determination: Differentiating between synthetic and natural sources.

-

Quantitative Analysis: Using isotopically labeled internal standards for accurate quantification in complex matrices.

Theoretical Natural Abundance of Stable Isotopes in Pentanoic Acid

Pentanoic acid (C₅H₁₀O₂) is composed of carbon, hydrogen, and oxygen. The natural abundances of the stable isotopes of these elements are well-established. Based on these fundamental abundances, we can calculate the theoretical distribution of isotopologues of pentanoic acid.

Table 1: Natural Abundance of Stable Isotopes of Carbon and Hydrogen

| Isotope | Element | Natural Abundance (%) |

| ¹²C | Carbon | 98.93 |

| ¹³C | Carbon | 1.07 |

| ¹H | Hydrogen | 99.9885 |

| ²H (D) | Hydrogen | 0.0115 |

Source: IUPAC data.[1]

From these values, the probability of finding a pentanoic acid molecule with one or more heavy isotopes can be calculated. For instance, the likelihood of a pentanoic acid molecule containing one ¹³C atom is approximately 5.35% (1.07% x 5 carbon atoms).

It is important to note that these are theoretical values. The actual isotopic composition of a given sample of pentanoic acid can deviate from these values due to isotopic fractionation during its synthesis (either biological or chemical) and subsequent environmental or experimental processing.

Experimental Determination of Isotopic Abundance

The two primary analytical techniques for determining the natural abundance of stable isotopes in organic molecules like pentanoic acid are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique used to measure the relative abundance of isotopes in a sample.[2][3] For the analysis of organic compounds, it is often coupled with a gas chromatograph (GC) in a setup known as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

-

Sample Preparation:

-

Pentanoic acid is typically derivatized to a more volatile form, such as its methyl ester (pentanoic acid methyl ester), to improve its chromatographic properties. This is commonly achieved by reaction with a methylating agent like methanol in the presence of an acid catalyst.

-

The derivatized sample is dissolved in a suitable organic solvent.

-

-

Gas Chromatography (GC) Separation:

-

An aliquot of the prepared sample is injected into the GC.

-

The GC column separates the pentanoic acid derivative from other components in the sample matrix.

-

-

Combustion/Conversion:

-

As the separated compound elutes from the GC column, it passes through a combustion furnace (for δ¹³C analysis) or a high-temperature conversion furnace (for δ²H analysis).

-

In the combustion furnace (typically containing copper oxide at ~950°C), the organic compound is quantitatively converted to carbon dioxide (CO₂) and water (H₂O).

-

For δ²H analysis, the compound is converted to hydrogen gas (H₂) in a reduction furnace.

-

-

Water Removal and Gas Purification:

-

The resulting gases are passed through a water trap to remove H₂O.

-

Other potential impurities are removed to ensure that only the pure analyte gas (CO₂ or H₂) enters the mass spectrometer.

-

-

Isotope Ratio Mass Spectrometry (IRMS) Analysis:

-

The purified gas is introduced into the ion source of the IRMS.

-

The gas molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.

-

Highly sensitive detectors (Faraday cups) simultaneously measure the ion beams corresponding to the different isotopes (e.g., ¹²CO₂ and ¹³CO₂).

-

The ratio of the heavier to the lighter isotope is measured with very high precision.

-

-

Data Analysis:

-

Isotope ratios are expressed in delta (δ) notation in parts per thousand (‰ or "per mil") relative to an international standard (Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen).

-

The δ value is calculated using the following formula: δ (‰) = [(R_sample / R_standard) - 1] * 1000 where R is the ratio of the heavy to the light isotope.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine isotopic abundance, particularly for site-specific isotopic analysis within a molecule.[4][5][6][7][8] While less sensitive than IRMS for bulk isotopic measurements, quantitative ¹³C and ²H NMR can provide valuable information about the distribution of isotopes at specific atomic positions.

-

Sample Preparation:

-

A relatively high concentration of the purified pentanoic acid sample is dissolved in a deuterated NMR solvent.

-

A known internal standard may be added for quantification.

-

-

NMR Data Acquisition:

-

For ¹³C analysis, a quantitative ¹³C NMR spectrum is acquired. This requires specific experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei. This typically involves:

-

A long relaxation delay (D1) to allow for full relaxation of all carbon nuclei between scans.

-

Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-quantitative signal enhancements.

-

-

For ²H analysis, a quantitative ²H NMR spectrum is acquired.

-

-

Data Processing and Analysis:

-

The acquired NMR spectrum is processed (Fourier transformation, phase correction, baseline correction).

-

The integrals of the signals corresponding to each unique carbon or hydrogen position in the pentanoic acid molecule are carefully measured.

-

The relative abundance of ¹³C or ²H at each position can be determined by comparing the integral of the satellite peaks (due to coupling with the heavy isotope) to the main peak.

-

Factors Influencing the Natural Isotopic Abundance of Pentanoic Acid

The natural isotopic abundance of pentanoic acid can vary depending on several factors:

-

Source of Precursors: The isotopic composition of the starting materials used in the synthesis of pentanoic acid will directly influence its final isotopic signature. For example, pentanoic acid derived from C3 plants will have a different δ¹³C value than that derived from C4 plants.

-

Synthetic Pathway: Both biological and chemical synthetic pathways can exhibit kinetic isotope effects, where reactions involving lighter isotopes proceed at a slightly faster rate than those involving heavier isotopes. This can lead to an enrichment or depletion of heavy isotopes in the final product.

-

Environmental Conditions: For naturally produced pentanoic acid, environmental factors such as temperature, water availability, and nutrient sources can influence the isotopic composition of the precursor organisms and, consequently, the pentanoic acid they produce.

-

Post-synthetic Processes: Processes such as evaporation, degradation, and chemical reactions can alter the isotopic composition of a sample of pentanoic acid.

Table 2: Exemplary δ¹³C Values for Short-Chain Fatty Acids from Scientific Literature

| Fatty Acid | Source | δ¹³C (‰ vs. VPDB) | Reference |

| Palmitic Acid (C16:0) | Pine Needles | -26.8 to -25.8 | [9] |

| Stearic Acid (C18:0) | Pine Needles | -26.7 to -25.1 | [9] |

| Palmitic Acid (C16:0) | Mouse Brain | -16.7 ± 0.2 | [10] |

| Dicarboxylic Acids (C2-C4) | Atmospheric Aerosols | -14.6 to -19.2 | [2] |

Note: These values are provided as examples of the range of isotopic compositions observed for short-chain fatty acids in different matrices and are not specific to pentanoic acid.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of stable isotopes in pentanoic acid.

Caption: Experimental workflow for determining the isotopic composition of pentanoic acid using GC-C-IRMS.

Caption: Key factors that influence the natural isotopic abundance of pentanoic acid.

Conclusion

The natural abundance of stable isotopes in pentanoic acid is a fundamental property with significant implications for research, drug development, and quality control. While theoretical abundances can be calculated based on elemental isotopic compositions, the actual values are influenced by a variety of factors, making their experimental determination essential. Techniques like Isotope Ratio Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy provide the necessary tools for accurate and precise measurement of these isotopic signatures. A thorough understanding of these principles and methodologies will empower researchers and industry professionals to leverage the power of stable isotope analysis in their respective fields.

References

- 1. journals.plos.org [journals.plos.org]

- 2. yncenter.sites.yale.edu [yncenter.sites.yale.edu]

- 3. benchchem.com [benchchem.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pentanoic acid (3,5-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]

- 8. Assessment of Compound-Specific Fatty Acid δ13C and δ2H Values to Track Fish Mobility in a Small Sub-alpine Catchment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compound-specific carbon isotope analysis of short-chain fatty acids from Pine tissues: characterizing paleo-fire residues and plant exudates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Abundance Carbon Isotopic Analysis Indicates the Equal Contribution of Local Synthesis and Plasma Uptake to Palmitate Levels in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Carboxylic Acids in Biological Matrices Using Pentanoic-d9 Acid as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction In the fields of pharmaceutical development, clinical diagnostics, and metabolic research, the accurate and precise quantification of analytes in complex biological matrices like plasma or serum is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity.[1] However, analytical variability can be introduced during sample preparation, chromatography, and ionization.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for mitigating this variability and ensuring data reliability.[1][3]

Deuterated internal standards are chemically almost identical to the analyte, ensuring they behave similarly during the entire analytical process, including extraction, chromatography, and ionization.[4] This co-elution and similar behavior allow the SIL-IS to effectively normalize variations, leading to highly accurate and precise quantification.[3][5] This application note provides a detailed protocol for the use of Pentanoic-d9 acid as an internal standard for the quantification of short-chain carboxylic acids, with a specific focus on the therapeutic drug monitoring of Valproic Acid (VPA) in human plasma.

Principle of Isotope Dilution Mass Spectrometry (IDMS) The core principle behind using this compound is Isotope Dilution Mass Spectrometry (IDMS). A known, fixed concentration of the deuterated internal standard is added to every sample, calibrator, and quality control at the beginning of the workflow.[3] The mass spectrometer distinguishes between the native analyte and the heavier deuterated standard. By calculating the peak area ratio of the analyte to the internal standard, variations from sample handling, matrix effects, or instrument drift are effectively cancelled out.[2]

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

This section details the validated method for quantifying Valproic Acid in human plasma using this compound as the internal standard.

1. Materials and Reagents

-

Valproic Acid (VPA) reference standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Water (Type I, Ultrapure)

-

Control Human Plasma (K2-EDTA)

2. Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valproic Acid and this compound in separate volumetric flasks using methanol to create 1 mg/mL primary stock solutions. Store at -20°C.[3]

-

Working Solutions: Prepare intermediate and working standard solutions of VPA by serial dilution of the stock solution with 50:50 methanol/water. These are used to spike into the plasma to create calibration standards (CS).

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 10 µg/mL.

-

Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the VPA working solutions into control human plasma to prepare a calibration curve (e.g., 2–200 µg/mL) and at least three levels of QCs (low, mid, high).[6][7]

3. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[3][6]

Caption: Workflow for sample preparation via protein precipitation.

4. LC-MS/MS System and Conditions The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

|---|---|

| LC System | UHPLC System |

| Column | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm[6] |

| Mobile Phase A | 0.1% Acetic Acid in Water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Flow Rate | 1.0 mL/min[6] |

| Gradient | Isocratic: 60% Mobile Phase B[6] |

| Column Temperature | 45 °C[6] |

| Injection Volume | 5 µL |

| Run Time | 2.5 minutes |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550 °C |

| MRM Transition: VPA | Q1: 143.1 m/z -> Q3: 143.1 m/z[6][8] |

| MRM Transition: IS | Q1: 110.2 m/z -> Q3: 68.2 m/z (Example) |

| Collision Gas | Nitrogen |

Note: MS parameters, including collision energies and declustering potentials, must be optimized for the specific instrument used.

Data Presentation and Method Performance

A validated method ensures reliable and reproducible results. The following table summarizes typical performance characteristics.

Table 3: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 2 - 200 µg/mL[6] |

| Correlation Coefficient (r²) | > 0.996[6] |

| Lower Limit of Quantification (LLOQ) | 2 µg/mL[6] |

| Intra-day Precision (%CV) | < 3.3%[6] |

| Inter-day Precision (%CV) | < 7.2%[6] |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |

| Mean Analyte Recovery | ~104%[6] |

Advantages of Using a Deuterated Internal Standard The use of a SIL-IS like this compound is superior to structural analogs or external standard methods because it accurately compensates for multiple sources of experimental error.

Caption: How SIL-IS compensates for errors to improve data quality.

Conclusion This application note provides a comprehensive protocol for the use of this compound as an internal standard in an LC-MS/MS method for the quantification of Valproic Acid in human plasma. The use of a stable isotope-labeled internal standard is essential for robust, accurate, and precise bioanalysis.[1][5] The described protein precipitation and rapid LC-MS/MS method is suitable for high-throughput environments, such as therapeutic drug monitoring and pharmacokinetic studies.[6]

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Samples using Gas Chromatography-Mass Spectrometry with Pentanoic-d9 Acid Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced in the gut by microbial fermentation of dietary fibers.[1][2] Key SCFAs include acetic, propionic, and butyric acids. These molecules play a crucial role in maintaining gut homeostasis, regulating the immune system, and influencing metabolic processes.[2] Alterations in SCFA concentrations have been linked to various diseases, including inflammatory bowel disease, colorectal cancer, and metabolic disorders, making their accurate quantification in biological samples a critical area of research.[2][3]

This application note provides a detailed protocol for the quantification of SCFAs in biological matrices using gas chromatography-mass spectrometry (GC-MS) with Pentanoic-d9 acid as an internal standard. The high volatility and hydrophilicity of SCFAs present analytical challenges.[4][5] This protocol utilizes a derivatization step to enhance analyte volatility and improve chromatographic separation for sensitive and reliable quantification.[4][5] The use of a deuterated internal standard, this compound, corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of SCFAs.

Materials and Reagents

-

SCFA Standards: Acetic acid, Propionic acid, Isobutyric acid, Butyric acid, Isovaleric acid, Valeric acid, Hexanoic acid

-

Internal Standard (IS): this compound

-

Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Solvents: Methanol (MeOH), Ethyl acetate (EtOAc), Hexane (all HPLC grade)

-

Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate

-

Sample Collection Tubes

-

Glass Vials with Septa Caps

-

Centrifuge

-

Vortex Mixer

-

Heating Block or Water Bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Sample Preparation

Proper sample collection and storage are crucial to prevent the degradation of SCFAs. Samples should be collected in airtight containers and immediately frozen at -80°C until analysis.[6]

-

Fecal Samples:

-

Weigh approximately 50-100 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.

-

Add 1 mL of chilled sterile water.

-

Homogenize the sample thoroughly using a vortex mixer and a bead-beating system.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the extraction step.

-

-

Plasma/Serum Samples:

-

Thaw plasma or serum samples on ice.

-

To 100 µL of the sample, add 200 µL of chilled methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Extraction and Derivatization Workflow

Caption: Experimental workflow for SCFA quantification.

-

Internal Standard Spiking: To 200 µL of the supernatant, add 10 µL of a 100 µg/mL solution of this compound in water.

-

Acidification: Acidify the sample to a pH of 2-3 by adding 10 µL of 5M HCl. This step ensures that the SCFAs are in their protonated form for efficient extraction.[7]

-

Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction step one more time and pool the organic layers.

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

-

Derivatization: Transfer the dried extract to a new vial. Add 50 µL of MTBSTFA. Seal the vial tightly and heat at 60°C for 30 minutes.[8] After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized SCFAs are analyzed using a GC-MS system. The following are typical instrument parameters that may require optimization based on the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min |

| Mass Spectrometer | |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Calibration and Quantification

Calibration curves are generated by preparing a series of standards containing known concentrations of each SCFA and a fixed concentration of the internal standard (this compound). The curves are constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 1: Example Calibration Curve Data

| Analyte | Concentration Range (µM) | R² Value |

| Acetic Acid | 1 - 500 | 0.998 |

| Propionic Acid | 0.5 - 250 | 0.999 |

| Isobutyric Acid | 0.5 - 250 | 0.997 |

| Butyric Acid | 0.5 - 250 | 0.999 |

| Isovaleric Acid | 0.2 - 100 | 0.996 |

| Valeric Acid | 0.2 - 100 | 0.998 |

| Hexanoic Acid | 0.1 - 50 | 0.995 |

Table 2: Selected Ion Monitoring (SIM) Ions for Quantitation

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Acetic Acid-TBDMS | 117 | 133 | 147 |

| Propionic Acid-TBDMS | 131 | 145 | 159 |

| Butyric Acid-TBDMS | 145 | 159 | 173 |

| This compound-TBDMS | 168 | 182 | 196 |

| Hexanoic Acid-TBDMS | 159 | 173 | 187 |

Note: TBDMS refers to the tert-Butyldimethylsilyl derivative.

Sample Data

The following table presents example quantitative data obtained from the analysis of fecal samples from two groups.

Table 3: Example SCFA Concentrations in Fecal Samples (µmol/g)

| Analyte | Group A (n=10) Mean ± SD | Group B (n=10) Mean ± SD |

| Acetic Acid | 65.2 ± 12.5 | 45.8 ± 9.8 |

| Propionic Acid | 22.1 ± 5.6 | 15.4 ± 4.1 |

| Butyric Acid | 18.5 ± 4.9 | 10.2 ± 3.5 |

| Valeric Acid | 3.2 ± 1.1 | 1.9 ± 0.8 |

| Hexanoic Acid | 1.5 ± 0.6 | 0.8 ± 0.4 |

Signaling Pathway Context

The accurate quantification of SCFAs is vital for understanding their role in cellular signaling. For instance, butyrate is a well-known histone deacetylase (HDAC) inhibitor, influencing gene expression.

Caption: Butyrate's role as an HDAC inhibitor.

Conclusion

This application note provides a robust and reliable protocol for the quantification of short-chain fatty acids in biological samples using GC-MS with this compound as an internal standard. The detailed steps for sample preparation, derivatization, and analysis, along with the use of a deuterated internal standard, ensure high accuracy and reproducibility. This method is suitable for researchers and scientists in various fields, including gut microbiome research, drug development, and clinical diagnostics, enabling a deeper understanding of the role of SCFAs in health and disease.

References

- 1. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota [mdpi.com]

- 3. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. agilent.com [agilent.com]

- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]